![molecular formula C20H40SiSn B14336073 Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane CAS No. 109386-56-3](/img/structure/B14336073.png)
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is an organosilicon compound that features a cyclopentadienyl ring substituted with both a trimethylsilyl and a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the introduction of tributylstannyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin and silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements.
Mecanismo De Acción
The mechanism by which Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane exerts its effects involves the interaction of its silyl and stannyl groups with other molecules. The trimethylsilyl group can undergo rapid sigmatropic rearrangement, leading to fluxional behavior, while the tributylstannyl group can participate in organotin chemistry, forming stable complexes with metals and other elements .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tributylstannyl group.
Tributylstannyl cyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is unique due to the presence of both trimethylsilyl and tributylstannyl groups, which confer distinct chemical reactivity and stability. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Propiedades
Número CAS |
109386-56-3 |
|---|---|
Fórmula molecular |
C20H40SiSn |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C8H13Si.3C4H9.Sn/c1-9(2,3)8-6-4-5-7-8;3*1-3-4-2;/h4-7H,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
MMWYHQAXZVBYQU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1(C=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


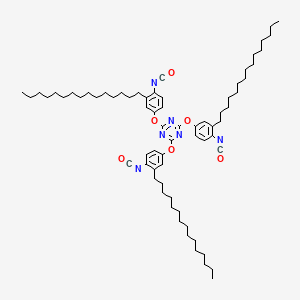
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

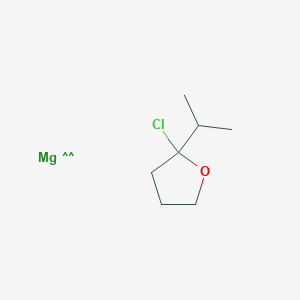
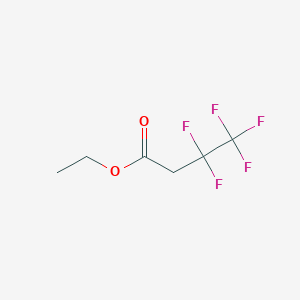
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
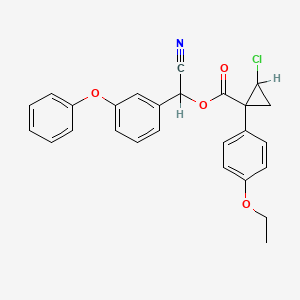
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
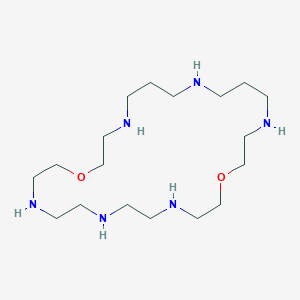
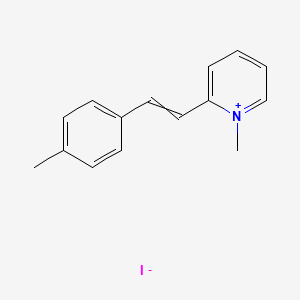
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
